3-Amino-N-ethylpropanamide hydrochloride
Overview
Description
3-Amino-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl. It is a derivative of propanamide and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-N-ethylpropanamide hydrochloride can be synthesized through the reaction of ethylamine with propanamide in the presence of hydrochloric acid. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Quality control measures are implemented to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethylpropanamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
3-Amino-N-ethylpropanamide hydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, as a building block in organic chemistry, and in the development of new materials. Its applications extend to biological studies, where it is used to investigate cellular processes and molecular interactions.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, and further research is ongoing to fully understand its effects.
Comparison with Similar Compounds
3-Amino-N-ethylpropanamide hydrochloride is compared with other similar compounds, such as 3-Amino-N-methylpropanamide hydrochloride and 3-Amino-N-propylpropanamide hydrochloride. While these compounds share structural similarities, this compound is unique in its reactivity and applications. The differences in their molecular structures lead to variations in their chemical properties and uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry
Properties
IUPAC Name |
3-amino-N-ethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFSWYNWAHCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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